molecular formula C7H5Cl3N2O B11959869 N-(2-Pyridyl)-2,2,2-trichloroacetamide CAS No. 53456-47-6

N-(2-Pyridyl)-2,2,2-trichloroacetamide

Cat. No.: B11959869
CAS No.: 53456-47-6
M. Wt: 239.5 g/mol
InChI Key: ZNMGIGITRCYFRN-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)-2,2,2-trichloroacetamide is an organic compound that features a pyridine ring attached to a trichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-aminopyridine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridyl)-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Pyridyl)-2,2,2-trichloroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Pyridyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridyl)thiourea: This compound has a similar pyridine ring but with a thiourea group instead of a trichloroacetamide group.

    N-(2-Pyridyl)sulfonamide: Similar structure with a sulfonamide group.

    2-Pyridone: A related compound with a pyridone ring.

Uniqueness

N-(2-Pyridyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the pyridine ring and the trichloroacetamide group allows for versatile applications in various fields.

Properties

CAS No.

53456-47-6

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2,2-trichloro-N-pyridin-2-ylacetamide

InChI

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-3-1-2-4-11-5/h1-4H,(H,11,12,13)

InChI Key

ZNMGIGITRCYFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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